1-tert-butyl-4-methyl-1,6-dihydro-7H-pyrazolo[3,4-d]pyridazin-7-one
Overview
Description
Preparation Methods
The synthesis of 1-tert-butyl-4-methyl-1,6-dihydro-7H-pyrazolo[3,4-d]pyridazin-7-one typically involves the reaction of appropriate precursors under controlled conditions. One common synthetic route includes the cyclization of a hydrazine derivative with a suitable diketone or ketoester . The reaction conditions often involve the use of solvents such as ethanol or methanol and may require heating to facilitate the cyclization process. Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product .
Chemical Reactions Analysis
1-tert-butyl-4-methyl-1,6-dihydro-7H-pyrazolo[3,4-d]pyridazin-7-one undergoes various chemical reactions, including:
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce amine or alcohol derivatives .
Scientific Research Applications
1-tert-butyl-4-methyl-1,6-dihydro-7H-pyrazolo[3,4-d]pyridazin-7-one has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1-tert-butyl-4-methyl-1,6-dihydro-7H-pyrazolo[3,4-d]pyridazin-7-one involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to the modulation of biochemical pathways involved in disease processes . The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied .
Comparison with Similar Compounds
1-tert-butyl-4-methyl-1,6-dihydro-7H-pyrazolo[3,4-d]pyridazin-7-one can be compared with other similar compounds, such as:
1-tert-butyl-4-methyl-1,6-dihydro-7H-pyrazolo[3,4-d]pyrimidin-7-one: This compound has a similar core structure but differs in the nitrogen atom placement, which can affect its chemical reactivity and biological activity.
1-tert-butyl-4-methyl-1,6-dihydro-7H-pyrazolo[3,4-d]triazine-7-one: Another analog with a different ring system, which may exhibit distinct properties and applications.
The uniqueness of this compound lies in its specific structural features and the resulting chemical and biological properties that make it suitable for a wide range of applications .
Properties
IUPAC Name |
1-tert-butyl-4-methyl-6H-pyrazolo[3,4-d]pyridazin-7-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N4O/c1-6-7-5-11-14(10(2,3)4)8(7)9(15)13-12-6/h5H,1-4H3,(H,13,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BZFQZARONURLLI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NNC(=O)C2=C1C=NN2C(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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